molecular formula C12H23NO3 B13577064 tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate

tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate

Cat. No.: B13577064
M. Wt: 229.32 g/mol
InChI Key: XYQXTXPZBKFCFJ-UHFFFAOYSA-N
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Description

tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclobutyl-containing intermediate. The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques, such as chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. The exact mechanism depends on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is unique due to its cyclobutyl ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclobutyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .

Biological Activity

tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate is a carbamate compound notable for its unique cyclobutyl structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C12H23NO3, with a molecular weight of approximately 229.32 g/mol. The structural components, including the tert-butyl group and the hydroxymethyl-substituted cyclobutyl moiety, contribute to its distinct chemical and biological properties.

The compound features a carbamate functional group that can undergo hydrolysis in acidic or basic conditions, yielding corresponding amines and carbon dioxide. The hydroxymethyl group enhances solubility and bioavailability, while the cyclobutyl ring may offer unique binding properties to various biological targets, such as enzymes and receptors.

Biological Activity

Preliminary studies indicate that tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate exhibits noteworthy biological activity. Key findings include:

  • Interaction with Biological Targets : The compound may interact favorably with certain biological macromolecules due to its structural features, suggesting potential applications in drug design.
  • Pharmacological Implications : Its structural characteristics may influence its interaction with biological targets, potentially leading to therapeutic uses.

Data Table: Summary of Biological Activity Studies

Study FocusFindingsReference
Binding AffinitySuggests favorable interactions with enzymes and receptors
SolubilityEnhanced solubility attributed to the hydroxymethyl group
Hydrolysis ReactionsUndergoes hydrolysis in acidic/basic conditions, impacting its reactivity
Structural ComparisonsUnique combination of functional groups compared to similar compounds

Case Studies

Several studies have explored the biological activity of similar carbamate compounds, providing insights into the potential mechanisms of action:

  • Case Study on Hydroxy-substituted Carbamates : Research on related hydroxy-substituted carbamates indicated that modifications in their structure could lead to enhanced biological activity through improved binding affinities to target proteins .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that modifications such as the introduction of hydroxymethyl groups can significantly alter the pharmacokinetic properties and biological efficacy.
  • Mechanistic Insights : Investigations into the mechanism of action for related compounds suggested that specific structural features are crucial for effective interaction with target sites in biological systems .

Research Findings

The following findings summarize key insights from recent research:

  • Binding Studies : Interaction studies have shown that tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate has a high affinity for certain enzymes, indicating its potential as a lead compound for drug development.
  • Pharmacokinetics : The presence of the hydroxymethyl group enhances the compound's solubility, which is critical for bioavailability in pharmacological applications.
  • Potential Therapeutic Applications : Given its structural uniqueness and preliminary evidence of biological activity, there is significant interest in exploring this compound further for therapeutic applications.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[2-[1-(hydroxymethyl)cyclobutyl]ethyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-7-12(9-14)5-4-6-12/h14H,4-9H2,1-3H3,(H,13,15)

InChI Key

XYQXTXPZBKFCFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCC1)CO

Origin of Product

United States

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